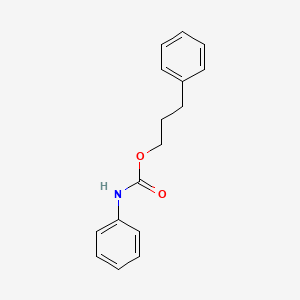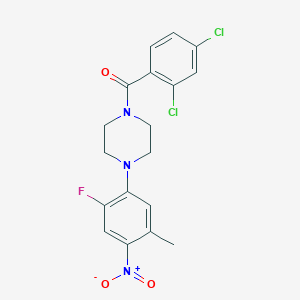![molecular formula C20H16O4 B4882107 2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMA, and it has been studied extensively for its pharmacological properties and potential use as a drug.
作用机制
The mechanism of action of FMA is not fully understood. However, studies have suggested that FMA exerts its pharmacological effects by interacting with specific cellular targets. In cancer cells, FMA induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
FMA has been shown to have a range of biochemical and physiological effects. In cancer cells, FMA induces apoptosis and inhibits cell proliferation. Inflammatory cells, FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FMA has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting metal ions in biological samples.
实验室实验的优点和局限性
One advantage of using FMA in lab experiments is its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Another advantage of using FMA is its potential as a fluorescent probe for detecting metal ions in biological samples.
One limitation of using FMA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. While FMA has been shown to have potential as an anticancer and anti-inflammatory agent, further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on FMA. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Studies are needed to determine its safety and efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of functional materials. FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity. Finally, further studies are needed to determine its potential as a fluorescent probe for detecting metal ions in biological samples.
合成方法
The synthesis of FMA involves the reaction between 5-(4-methylphenyl)-2-oxo-3(2H)-furanone and 2-(bromomethyl)phenyl acetate in the presence of potassium carbonate and dimethylformamide. This reaction yields FMA as a yellow solid with a melting point of 185-187°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
FMA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FMA has been investigated for its potential use as an anticancer agent. Studies have shown that FMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that FMA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In biochemistry, FMA has been studied for its potential use as a fluorescent probe. Studies have shown that FMA exhibits strong fluorescence in the presence of certain metal ions, such as copper and zinc. This property makes FMA a useful tool for detecting metal ions in biological samples.
In materials science, FMA has been studied for its potential use as a building block for the synthesis of functional materials. Studies have shown that FMA can be used to synthesize polymers with specific properties, such as fluorescence and conductivity.
属性
IUPAC Name |
[2-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-13-7-9-15(10-8-13)19-12-17(20(22)24-19)11-16-5-3-4-6-18(16)23-14(2)21/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCMWMEFSFKSH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3OC(=O)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3OC(=O)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate](/img/structure/B4882115.png)